molecular formula C18H18ClFN2O4S B2637846 5-(2-chloro-6-fluorophenyl)-3-(3,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 2061800-64-2

5-(2-chloro-6-fluorophenyl)-3-(3,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2637846
CAS No.: 2061800-64-2
M. Wt: 412.86
InChI Key: UMFGKLQXEBLLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-6-fluorophenyl)-3-(3,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with halogenated and methoxy-functionalized aryl groups. The compound features a 2-chloro-6-fluorophenyl group at position 5, a 3,5-dimethoxyphenyl substituent at position 3, and a methylsulfonyl moiety at position 1.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-(3,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O4S/c1-25-12-7-11(8-13(9-12)26-2)16-10-17(22(21-16)27(3,23)24)18-14(19)5-4-6-15(18)20/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFGKLQXEBLLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chloro-6-fluorophenyl)-3-(3,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific pyrazole derivative, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClFN2O4SC_{20}H_{20}ClFN_2O_4S with a molecular weight of 406.84 g/mol. The presence of various functional groups, such as the chloro and fluorine substituents on the phenyl rings, contributes to its biological activity.

Structural Formula

5 2 chloro 6 fluorophenyl 3 3 5 dimethoxyphenyl 1 methylsulfonyl 4 5 dihydro 1H pyrazole\text{5 2 chloro 6 fluorophenyl 3 3 5 dimethoxyphenyl 1 methylsulfonyl 4 5 dihydro 1H pyrazole}

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM when benchmarked against dexamethasone .

Antimicrobial Activity

The compound has demonstrated considerable antimicrobial efficacy against various bacterial strains. A related study showed that pyrazole derivatives were effective against E. coli, S. aureus, and Pseudomonas aeruginosa, with some compounds achieving significant minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Emerging evidence suggests that certain pyrazole derivatives possess anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers .

Neuroprotective Effects

Some studies have suggested neuroprotective effects associated with pyrazole derivatives, particularly in models of neurodegenerative diseases. These compounds may inhibit monoamine oxidase (MAO) activity, which is crucial in managing neurotransmitter levels in the brain .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound inhibits the production of inflammatory cytokines and mediators.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Study 1: Anti-inflammatory Efficacy

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models in mice. The leading compound exhibited significant reduction in edema comparable to indomethacin .

Study 2: Antimicrobial Activity Assessment

Burguete et al. reported on a set of novel pyrazole compounds tested against various pathogens. One derivative showed MIC values lower than 10 µg/mL against E. coli and S. aureus, indicating strong potential for clinical applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name/ID Key Substituents Synthesis Method Crystallographic Data Reported Activities/Findings
Target Compound 5-(2-Cl-6-F-phenyl), 3-(3,5-(OCH₃)₂-phenyl), 1-(SO₂CH₃) Not explicitly stated (likely via cyclocondensation) Not reported Hypothesized bioactivity based on analogs
4 () 4-Cl-phenyl, triazolyl, 4-F-phenyl High-yield synthesis, DMF crystallization Triclinic, P̄1 symmetry, two independent molecules Structural stability due to planar conformation
5 () Multiple 4-F-phenyl, triazolyl Similar to compound 4 Isostructural with compound 4 Enhanced steric hindrance from fluorophenyl groups
Compound 2 () 4-Br-phenyl, 4-F-phenyl, carbaldehyde Condensation reaction Confirmed via single-crystal diffraction Structural confirmation only
Compound I () 4-OCH₃-phenyl, benzothiazole Hydrazine condensation in ethanol Monoclinic, P2₁/c symmetry Antitumor, antidepressant activities
Fipronil () Trifluoromethylsulfinyl, 2,6-dichloro-4-(trifluoromethyl)phenyl Industrial synthesis N/A Broad-spectrum insecticide

Key Observations

Methoxy groups are electron-donating, which could modulate receptor binding .

Crystallographic Insights :

  • Compounds with bulky substituents (e.g., triazolyl in ) exhibit deviations from planarity, whereas simpler analogs (e.g., carbaldehyde derivatives in ) adopt near-planar conformations. The target compound’s 2-chloro-6-fluorophenyl group may induce steric clashes, reducing planarity and affecting crystallinity .

The use of dimethylformamide (DMF) as a solvent () may improve crystallization yields for halogenated derivatives .

Biological Potential: The methylsulfonyl group differentiates the target compound from pesticidal pyrazolines like fipronil (), which rely on trifluoromethylsulfinyl groups for insecticidal activity. This suggests divergent pharmacological targets . Benzothiazole hybrids () demonstrate that aryl substitutions at position 3 correlate with antitumor activity, supporting further exploration of the target’s 3,5-dimethoxyphenyl moiety .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The compound can be synthesized via a condensation reaction between a hydrazine derivative and an α,β-unsaturated ketone, followed by sulfonylation. Key steps include:

  • Condensation : Use ethanol as a solvent under reflux (60–80°C) for 12–24 hours, as demonstrated in analogous pyrazoline syntheses .
  • Sulfonylation : React the intermediate with methylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions.
  • Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios) and reduce trial-and-error approaches . Computational reaction path searches (e.g., via quantum chemical calculations) can predict feasible pathways and transition states .

Basic: Which characterization techniques are critical for confirming its structure?

Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm the dihydro-pyrazole ring conformation (e.g., torsion angles between substituents) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., methoxy groups at 3,5-positions, chloro/fluoro on phenyl rings).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns to distinguish from isomers.

Advanced: How to resolve contradictions between spectroscopic data and computational modeling results?

Answer:

  • Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using B3LYP/6-311+G(d,p)) to identify discrepancies in substituent orientation .
  • Dynamic Effects : Account for solvent interactions or temperature-dependent conformational changes via molecular dynamics (MD) simulations, which static DFT models may overlook.
  • Crystallographic Refinement : Re-examine X-ray data for disorder or partial occupancy of substituents (e.g., rotational freedom in dimethoxyphenyl groups) .

Advanced: How to design experiments to predict its reactivity in nucleophilic/electrophilic reactions?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies via DFT to identify reactive sites. For example, the electron-deficient 2-chloro-6-fluorophenyl group may act as an electrophilic center .
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with model nucleophiles (e.g., amines, thiols) under varying pH conditions.
  • Solvent Effects : Apply linear solvation energy relationships (LSERs) to correlate solvent polarity with reaction outcomes .

Advanced: How to investigate its biological activity in lead optimization studies?

Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl groups) to assess pharmacophore requirements .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in protein active sites, guided by crystallographic data from related compounds .

Advanced: How to mitigate solvent effects on reaction yields during scale-up?

Answer:

  • DoE Optimization : Screen solvents (e.g., DCM vs. THF) and polarity indices using a fractional factorial design to maximize yield .
  • Green Chemistry Metrics : Evaluate solvent environmental impact (e.g., E-factor) while maintaining reaction efficiency.
  • Process Simulation : Use Aspen Plus or similar tools to model solvent recovery and reuse in continuous-flow reactors .

Basic: What purification methods are suitable for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with a gradient elution of hexane/ethyl acetate (4:1 to 1:1) to separate diastereomers or byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from differential scanning calorimetry (DSC) .
  • HPLC : Employ reverse-phase C18 columns for high-purity isolation, especially for enantiomeric resolution .

Advanced: How to isolate and characterize its stereoisomers?

Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol mobile phases to resolve enantiomers.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated VCD spectra .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Basic: How to assess its stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C for 24–72 hours.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td_\text{d}) under nitrogen atmosphere.
  • HPLC Stability Indicating Methods : Quantify degradation products using validated methods with UV detection at λ = 254 nm .

Advanced: How to design a reactor for large-scale synthesis while minimizing byproducts?

Answer:

  • Microreactor Technology : Implement continuous-flow reactors to enhance heat/mass transfer and reduce residence time, minimizing side reactions .
  • Computational Fluid Dynamics (CFD) : Model mixing efficiency and temperature gradients in stirred-tank reactors .
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress and impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.